[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid
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Overview
Description
The compound [1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid is a complex organic molecule that features a benzofuran core with fluorophenyl and dimethylaminopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of the fluorophenyl groups and the dimethylaminopropyl side chain. Common reagents used in these steps include fluorobenzene derivatives, dimethylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: The benzofuran core can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The fluorophenyl groups can be reduced to form corresponding hydro derivatives.
Substitution: The dimethylaminopropyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the interactions of fluorophenyl and benzofuran derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medically, the compound holds potential as a pharmacophore in drug design. Its structural features suggest it could interact with specific biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The dimethylaminopropyl side chain may interact with receptors or enzymes, while the fluorophenyl groups could enhance binding affinity through hydrophobic interactions. The benzofuran core might contribute to the overall stability and bioactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Uniqueness
Compared to these similar compounds, [1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone stands out due to its combination of a benzofuran core with fluorophenyl and dimethylaminopropyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H27F2NO6 |
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Molecular Weight |
511.5 g/mol |
IUPAC Name |
[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid |
InChI |
InChI=1S/C26H25F2NO2.C2H2O4/c1-29(2)15-3-14-26(21-7-11-23(28)12-8-21)24-13-6-19(16-20(24)17-31-26)25(30)18-4-9-22(27)10-5-18;3-1(4)2(5)6/h4-13,16H,3,14-15,17H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
UMVZKOPIGYWDNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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